molecular formula C19H35FO2 B14374103 8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid CAS No. 91235-32-4

8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid

Cat. No.: B14374103
CAS No.: 91235-32-4
M. Wt: 314.5 g/mol
InChI Key: BLISRJJMJAILRJ-UHFFFAOYSA-N
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Description

8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid is a chemical compound characterized by the presence of a fluorinated octyl group attached to a cyclopropyl ring, which is further connected to an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid typically involves multiple steps, starting with the preparation of the fluorinated octyl precursor. This precursor is then subjected to cyclopropanation reactions to form the cyclopropyl ring. The final step involves the attachment of the octanoic acid chain through esterification or other suitable reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated octyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropyl ring can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid
  • 8-[2-(2-Pentyl-cyclopropyl)-cyclopropyl]-octanoic acid

Uniqueness

8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid is unique due to the presence of the fluorinated octyl group, which imparts distinct chemical and physical properties compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

91235-32-4

Molecular Formula

C19H35FO2

Molecular Weight

314.5 g/mol

IUPAC Name

8-[2-(2-fluorooctyl)cyclopropyl]octanoic acid

InChI

InChI=1S/C19H35FO2/c1-2-3-4-9-12-18(20)15-17-14-16(17)11-8-6-5-7-10-13-19(21)22/h16-18H,2-15H2,1H3,(H,21,22)

InChI Key

BLISRJJMJAILRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1CC1CCCCCCCC(=O)O)F

Origin of Product

United States

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